molecular formula C15H22OSi B15170584 (3R)-1-Phenyl-6-(trimethylsilyl)hexa-1,5-dien-3-ol CAS No. 648918-33-6

(3R)-1-Phenyl-6-(trimethylsilyl)hexa-1,5-dien-3-ol

Cat. No.: B15170584
CAS No.: 648918-33-6
M. Wt: 246.42 g/mol
InChI Key: KFRVAHLJSZQHOQ-OAHLLOKOSA-N
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Description

(3R)-1-Phenyl-6-(trimethylsilyl)hexa-1,5-dien-3-ol is an organic compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to carbon atoms. The compound features a phenyl group, a trimethylsilyl group, and a hexa-1,5-dien-3-ol backbone, making it a versatile molecule in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-Phenyl-6-(trimethylsilyl)hexa-1,5-dien-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetylene, trimethylsilyl chloride, and a suitable alcohol.

    Reaction Conditions: The reaction conditions often include the use of a base (e.g., sodium hydride) and a solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

    Reaction Steps: The key steps involve the formation of the trimethylsilyl-protected alcohol and subsequent coupling with the phenylacetylene to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for large-scale production.

    Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-Phenyl-6-(trimethylsilyl)hexa-1,5-dien-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new organosilicon compounds with different functional groups.

Scientific Research Applications

(3R)-1-Phenyl-6-(trimethylsilyl)hexa-1,5-dien-3-ol has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor to drug candidates.

    Industry: Utilized in the production of specialty chemicals, materials, and polymers.

Mechanism of Action

The mechanism of action of (3R)-1-Phenyl-6-(trimethylsilyl)hexa-1,5-dien-3-ol involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins.

    Pathways: Modulating biochemical pathways involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1-Phenyl-6-(trimethylsilyl)hexa-1,5-dien-3-ol: can be compared with other organosilicon compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.

Properties

CAS No.

648918-33-6

Molecular Formula

C15H22OSi

Molecular Weight

246.42 g/mol

IUPAC Name

(3R)-1-phenyl-6-trimethylsilylhexa-1,5-dien-3-ol

InChI

InChI=1S/C15H22OSi/c1-17(2,3)13-7-10-15(16)12-11-14-8-5-4-6-9-14/h4-9,11-13,15-16H,10H2,1-3H3/t15-/m1/s1

InChI Key

KFRVAHLJSZQHOQ-OAHLLOKOSA-N

Isomeric SMILES

C[Si](C)(C)C=CC[C@H](C=CC1=CC=CC=C1)O

Canonical SMILES

C[Si](C)(C)C=CCC(C=CC1=CC=CC=C1)O

Origin of Product

United States

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